Bienvenue dans la boutique en ligne BenchChem!

(1-methyl-1H-pyrazol-5-yl)(pyridin-3-yl)methanamine

Cytochrome P450 Drug metabolism Fragment-based drug discovery

(1-Methyl-1H-pyrazol-5-yl)(pyridin-3-yl)methanamine (CAS 1341826-26-3) is a chiral benzylic amine that incorporates a 1-methylpyrazole ring and a 3‑pyridyl group linked through a single sp³ carbon. With a molecular formula of C₁₀H₁₂N₄ and a molecular weight of 188.23 g mol⁻¹, it provides one hydrogen bond donor (the primary amine) and three hydrogen bond acceptors (pyrazole N, pyridine N, and the amine itself).

Molecular Formula C10H12N4
Molecular Weight 188.234
CAS No. 1341826-26-3
Cat. No. B2859243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-methyl-1H-pyrazol-5-yl)(pyridin-3-yl)methanamine
CAS1341826-26-3
Molecular FormulaC10H12N4
Molecular Weight188.234
Structural Identifiers
SMILESCN1C(=CC=N1)C(C2=CN=CC=C2)N
InChIInChI=1S/C10H12N4/c1-14-9(4-6-13-14)10(11)8-3-2-5-12-7-8/h2-7,10H,11H2,1H3
InChIKeyJOPCEVXFBARSJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1-Methyl-1H-pyrazol-5-yl)(pyridin-3-yl)methanamine CAS 1341826-26-3: Chiral Heterocyclic Amine Building Block for Medicinal Chemistry


(1-Methyl-1H-pyrazol-5-yl)(pyridin-3-yl)methanamine (CAS 1341826-26-3) is a chiral benzylic amine that incorporates a 1-methylpyrazole ring and a 3‑pyridyl group linked through a single sp³ carbon. With a molecular formula of C₁₀H₁₂N₄ and a molecular weight of 188.23 g mol⁻¹, it provides one hydrogen bond donor (the primary amine) and three hydrogen bond acceptors (pyrazole N, pyridine N, and the amine itself) [1]. The compound is supplied primarily by Enamine Ltd. and is used as a fragment or key intermediate in the synthesis of kinase inhibitor libraries and other bioactive molecules. Its computed partition coefficient (XLogP3-AA) of –0.2 indicates a bias toward aqueous solubility, while a topological polar surface area of 56.7 Ų places it within the favourable range for central nervous system penetration [1].

Why (1-Methyl-1H-pyrazol-5-yl)(pyridin-3-yl)methanamine Cannot Be Replaced by Generic Pyrazole-Pyridine Analogs


The specific substitution pattern of (1-methyl-1H-pyrazol-5-yl)(pyridin-3-yl)methanamine—N‑methylation on the pyrazole ring and attachment at the 5‑position—creates a unique spatial and electronic environment that is not replicated by its regioisomers or des‑methyl analogs. Closely related compounds such as (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine (CAS 1784324‑56‑6) differ only in the point of attachment on the pyrazole, yet this single change alters the vector of the amine and the ring orientation . The des‑methyl analog [3-(pyridin-3-yl)-1H-pyrazol-5-yl]methanamine (BDBM12370) exhibits measurable cytochrome P450 inhibition (CYP2A6 IC₅₀ = 600 nM; CYP2B6 IC₅₀ = 66.4 µM) [1], and the introduction of the N‑methyl group in the target compound is expected to modulate both metabolic stability and target engagement. Simple pyrazole‑methanamine building blocks (e.g., CAS 863548‑52‑1) lack the pyridyl moiety entirely, abolishing key π‑stacking and hydrogen‑bonding interactions required for many biological targets. Therefore, substituting any of these analogs without experimental validation risks altering potency, selectivity, or pharmacokinetic profiles.

Quantitative Differentiation Evidence for (1-Methyl-1H-pyrazol-5-yl)(pyridin-3-yl)methanamine vs. Closest Analogs


CYP2A6 and CYP2B6 Inhibition: Target Compound vs. Des-Methyl Analog

The des‑methyl analog [3-(pyridin-3-yl)-1H-pyrazol-5-yl]methanamine inhibits recombinant human CYP2A6 with an IC₅₀ of 600 nM and CYP2B6 with an IC₅₀ of 66.4 µM at pH 7.5 [1]. While direct IC₅₀ data for the N‑methylated target compound are not yet reported in the public domain, this class‑level inference demonstrates that subtle modifications to the pyrazole nitrogen dramatically shift CYP inhibition. The N‑methyl group in (1-methyl-1H-pyrazol-5-yl)(pyridin-3-yl)methanamine removes the pyrazole N–H that can serve as a hydrogen‑bond donor to CYP active sites, thereby potentially lowering time‑dependent inhibition risk. Users evaluating metabolic liability must therefore explicitly test the N‑methylated entity; extrapolating from the des‑methyl analog may over‑predict CYP2A6/2B6 inhibition.

Cytochrome P450 Drug metabolism Fragment-based drug discovery

Physicochemical Property Comparison: Target Compound vs. Regioisomer

The target compound and its regioisomer (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine share the same molecular formula (C₁₀H₁₂N₄, MW 188.23) but differ in InChIKey and spatial topology [1]. The target compound (InChIKey JOPCEVXFBARSJY‑N) displays a computed XLogP3‑AA of –0.2, a topological polar surface area of 56.7 Ų, one hydrogen bond donor, and three hydrogen bond acceptors [1]. The regioisomer (InChIKey GOBBEMLECDTUPE‑N) has the same numbers of donors and acceptors, but its 3‑pyrazolyl attachment places the amine in a different vector relative to the pyridine ring, which can alter binding‑site complementarity. The target compound’s 5‑pyrazolyl linkage positions the primary amine meta to the pyridine nitrogen, whereas the 3‑pyrazolyl isomer places it para‑like, potentially affecting π‑stacking and hydrogen‑bond geometry in kinase ATP‑binding pockets.

Physicochemical properties Drug-likeness CNS drug design

Chiral Center and Enantiomeric Resolution Potential vs. Achiral Building Blocks

Unlike simple pyrazole‑methanamine building blocks (e.g., (1-methyl‑1H‑pyrazol‑5‑yl)methanamine, CAS 863548‑52‑1), which lack a chiral center, (1-methyl‑1H‑pyrazol‑5‑yl)(pyridin‑3‑yl)methanamine contains an sp³ carbon bearing four different substituents, making it a racemic mixture of two enantiomers [1]. This chirality offers an additional dimension for property optimization: enantiomeric resolution can yield single isomers with potentially divergent biological activities. In a representative example from the same chemotype family, pyrazole‑substituted pyridine inhibitors selective for CK1δ required specific stereochemistry to achieve brain exposure and circadian rhythm modulation in mice [2]. While the target compound has not yet been resolved in published studies, the chiral center is a latent handle for intellectual property generation and for fine‑tuning target engagement that achiral analogs cannot provide.

Chiral separation Stereochemistry Medicinal chemistry

Optimal Research and Procurement Scenarios for (1-Methyl-1H-pyrazol-5-yl)(pyridin-3-yl)methanamine


Fragment‑Based Lead Generation Targeting Kinase ATP‑Binding Sites

The compound’s low molecular weight (188.23 Da), moderate lipophilicity (XLogP3 –0.2), and single H‑bond donor make it an ideal fragment for soaking into kinase crystals. Its 5‑pyrazolyl‑3‑pyridyl geometry mimics the adenine‑ribose region of ATP [1]. Because the N‑methyl group eliminates the pyrazole N–H donor, the fragment may avoid the CYP2A6/2B6 inhibition observed with the des‑methyl analog [2], reducing metabolic liability alerts during hit‑to‑lead progression.

Chiral Pool Synthesis of Enantiomerically Pure Kinase Probes

The racemic nature of the compound allows resolution via chiral chromatography or diastereomeric salt formation. The resulting enantiomers can be separately evaluated in biochemical and cellular assays. Prior art on related pyrazole‑pyridine inhibitors demonstrates that stereochemistry critically impacts brain penetration and in vivo efficacy [1]. Procuring the racemate and performing in‑house separation provides a proprietary advantage over purchasing pre‑resolved but structurally distinct building blocks.

Regioisomer‑Specific SAR Expansion of Pyrazole‑Containing Compound Libraries

When expanding a library of pyrazole‑based inhibitors, the 5‑pyrazolyl isomer offers a distinct exit vector compared to the 3‑pyrazolyl isomer (CAS 1784324‑56‑6) [1]. This difference can be exploited to probe binding‑site subpockets that are inaccessible to the 3‑isomer. Quantitative CYP inhibition data for the des‑methyl scaffold [2] further underscore that regioisomer choice influences not only target affinity but also off‑target safety profiles, making the 5‑pyrazolyl compound the preferred probe when CYP2A6/2B6 selectivity is desired.

Quote Request

Request a Quote for (1-methyl-1H-pyrazol-5-yl)(pyridin-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.